(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronsäure
Übersicht
Beschreibung
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrrolidinyl ethoxy group
Wissenschaftliche Forschungsanwendungen
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the synthesis of functional materials, such as polymers and fluorescent dyes.
Biological Studies: Employed in the study of boron-containing compounds’ interactions with biological systems, including enzyme inhibition and receptor binding.
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . For instance, some pyrrolidine derivatives have shown excellent potency towards RORγt and have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The ph strongly influences the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The compound’s potential bioanalytical applicability was assessed by measuring the binding to glycan chains of antibodies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid. For instance, the pH of the environment can influence the rate of hydrolysis of the compound . Additionally, the substituents in the aromatic ring can influence the kinetics of this reaction .
Biochemische Analyse
Biochemical Properties
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic acid group in this compound can interact with enzymes that have active sites containing serine or threonine residues, forming a reversible covalent bond with the hydroxyl groups of these amino acids. This interaction can inhibit the activity of enzymes such as serine proteases and kinases, making (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid a valuable inhibitor in biochemical studies .
Cellular Effects
The effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific enzymes, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes and other proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the conformation and activity of the target proteins, ultimately affecting cellular processes and gene expression . Furthermore, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can influence the stability and degradation of proteins by modulating their interactions with other cellular components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Over time, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may undergo hydrolysis or other chemical modifications, which can affect its ability to interact with target biomolecules and exert its biochemical effects . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, which can modify its structure and influence its activity . Additionally, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can affect the levels of key metabolites by modulating the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters or passive diffusion, and it can accumulate in certain cellular compartments or tissues based on its chemical properties . The distribution of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid within the body can influence its efficacy and toxicity, as well as its ability to reach target sites and exert its biochemical effects.
Subcellular Localization
The subcellular localization of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate the activity of enzymes and other proteins involved in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidinyl Ethoxy Intermediate: This step involves the reaction of 4-bromoanisole with 2-(pyrrolidin-1-yl)ethanol under basic conditions to form 4-(2-(pyrrolidin-1-yl)ethoxy)anisole.
Boronate Ester Formation: The intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to form the boronate ester.
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid.
Industrial Production Methods
Industrial production methods for (4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The pyrrolidinyl ethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Phenols or quinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidinyl ethoxy group, making it less versatile in certain synthetic applications.
4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic Acid: Similar structure but with a pyrazole ring instead of pyrrolidine, leading to different reactivity and biological activity.
4-(2-(Morpholin-4-yl)ethoxy)phenylboronic Acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
Uniqueness
(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is unique due to the presence of the pyrrolidinyl ethoxy group, which enhances its solubility and reactivity in various chemical reactions. This makes it a valuable compound in both synthetic and biological research.
Eigenschaften
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6,15-16H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQZAOZUFZWFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627226 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226396-30-1 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.